molecular formula C9H9NO3 B14847158 4-Cyclopropoxynicotinic acid

4-Cyclopropoxynicotinic acid

Cat. No.: B14847158
M. Wt: 179.17 g/mol
InChI Key: VFTVKBIYUZNEKX-UHFFFAOYSA-N
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Description

4-Cyclopropoxynicotinic acid is a nicotinic acid derivative featuring a cyclopropoxy substituent at the 4-position of the pyridine ring. Nicotinic acid derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and material science due to their bioactivity and chemical versatility. The cyclopropoxy group introduces unique steric and electronic effects, which may influence solubility, stability, and biological interactions compared to other substituents .

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

4-cyclopropyloxypyridine-3-carboxylic acid

InChI

InChI=1S/C9H9NO3/c11-9(12)7-5-10-4-3-8(7)13-6-1-2-6/h3-6H,1-2H2,(H,11,12)

InChI Key

VFTVKBIYUZNEKX-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=NC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxynicotinic acid typically involves the introduction of a cyclopropoxy group to the nicotinic acid framework. One common method is the cyclopropanation of nicotinic acid derivatives using cyclopropyl reagents under specific conditions. For example, the reaction can be carried out using cyclopropylmagnesium bromide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of 4-Cyclopropoxynicotinic acid may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or borane-THF complex are typically employed.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

4-Cyclopropoxynicotinic acid has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxynicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-cyclopropoxynicotinic acid with analogous compounds based on substituent type, functional groups, and available data from the evidence:

Compound Name Substituent CAS Number Key Properties Applications/Toxicity
4-Cyclopropoxynicotinic acid Cyclopropoxy at 4-position Not provided Hypothesized higher steric hindrance; potential metabolic stability due to cyclopropane ring Likely explored for drug intermediates or bioactive molecules (inferred from analogs)
2-Chloro-6-methylpyrimidine-4-carboxylic acid Chloro, methyl on pyrimidine 89581-58-8 High purity (100% concentration); halogenated structure may enhance reactivity Used in synthetic chemistry; safety data emphasizes handling precautions for chlorinated compounds
4-Cyclohexylbutanoic Acid Cyclohexyl on butanoic acid 4441-63-8 Listed as an impurity in pharmaceutical standards; lipophilic due to cyclohexyl group Regulatory focus on purity control in drug manufacturing (e.g., sodium picosulfate)
3-Cyclohexylindeno-pyrazol-4-hydrazone Cyclohexyl on fused pyrazole 946386-88-5 Limited toxicological data; structural complexity may reduce solubility Potential research chemical; insufficient safety data for occupational exposure

Key Findings:

Substituent Effects :

  • The cyclopropoxy group in 4-cyclopropoxynicotinic acid likely confers greater ring strain and polarity compared to cyclohexyl or chloro/methyl substituents. This could enhance metabolic stability in drug candidates but reduce solubility in aqueous media .
  • Halogenated analogs (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) exhibit higher reactivity, necessitating strict safety protocols during handling .

Toxicity and Safety: Compounds with cyclohexyl groups (e.g., 4-cyclohexylbutanoic acid) are regulated as impurities in pharmaceuticals, emphasizing the need for purity thresholds . Fused heterocycles (e.g., 3-cyclohexylindeno-pyrazol-4-hydrazone) lack comprehensive toxicological profiles, highlighting gaps in occupational safety data .

Regulatory and Industrial Relevance: Sodium picosulfate-related impurities (e.g., 4-cyclohexylbutanoic acid) underscore the importance of structural analogs in quality control during drug synthesis .

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